molecular formula C17H18N8O3S B10929023 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10929023
M. Wt: 414.4 g/mol
InChI Key: VXIMYHJXPFLDSV-UHFFFAOYSA-N
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Description

N~6~-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a pyrazole ring, and an aminosulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(aminosulfonyl)phenylhydrazine with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent can lead to the formation of the desired triazolopyrimidine core. Subsequent functionalization steps, such as sulfonylation and amination, are carried out to introduce the aminosulfonylphenyl group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N~6~-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols

Scientific Research Applications

Mechanism of Action

The mechanism of action of N6-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form strong interactions with these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its combination of a triazolopyrimidine core and an aminosulfonylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18N8O3S

Molecular Weight

414.4 g/mol

IUPAC Name

5-methyl-7-(2-methylpyrazol-3-yl)-N-(4-sulfamoylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H18N8O3S/c1-10-14(16(26)23-11-3-5-12(6-4-11)29(18,27)28)15(13-7-8-20-24(13)2)25-17(22-10)19-9-21-25/h3-9,15H,1-2H3,(H,23,26)(H2,18,27,28)(H,19,21,22)

InChI Key

VXIMYHJXPFLDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=NN3C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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